2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one
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Description
2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is commonly used in scientific research. It is a member of the naphthalene family and is known for its unique properties and potential applications.
Scientific Research Applications
Enantioselective Synthesis
The compound 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one, a type of 1,2-Dihydronaphthalene, is significant in medicinal and synthetic chemistry. Methods for its catalytic asymmetric construction are limited. However, its synthesis involves oxidative N-Heterocyclic Carbene Catalysis, which can yield a variety of 1,2-dihydronaphthalenes with high diastereo- and enantioselectivity. This product can be further transformed into useful compounds such as alcohol, amide, and epoxide (Perveen et al., 2017).
Spectroscopy and Photodissociation Studies
1,2-Dihydronaphthalene (DHN), related to this compound, has been studied using spectroscopy and photodissociation techniques. These studies involve matrix isolation infrared absorption spectroscopy, multiphoton infrared photodissociation action spectroscopy, and density functional theory calculations, providing insights into its molecular structure and behavior under various conditions (Vala et al., 2009).
Novel Synthetic Methods
A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, which include derivatives of this compound, has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method features a simple procedure, mild reaction conditions, and good yields, enhancing the accessibility of these compounds (Liu et al., 2012).
Antitumor and Cytoprotective Effects
Research into derivatives of 3,4-dihydronaphthalen-1(2H)-one, closely related to this compound, shows potential in medicinal chemistry, particularly in antitumor activities and cytoprotective effects. These compounds have been evaluated for their effectiveness against various human neoplastic cell lines and their ability to protect against oxidative damage in cells (Wang et al., 2017), (Kil et al., 2018).
Catalyzed Cycloaddition and Hydroarylation
The compound has been involved in studies on rhodium-catalyzed cycloaddition and platinum-catalyzed intramolecular hydroarylation, demonstrating its utility in complex chemical syntheses. These processes are essential for constructing multi-substituted dihydronaphthalene scaffolds and efficient synthetic methods for dihydronaphthalenes with various functional groups (Fang et al., 2009), (Mo & Lee, 2010).
properties
IUPAC Name |
2,6-dibromo-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRCPKKIPKZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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